molecular formula C10H14N2O4 B15277868 Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

Cat. No.: B15277868
M. Wt: 226.23 g/mol
InChI Key: SZPJFNVHSOEUEA-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is a complex organic compound with a unique structure that combines elements of pyrazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as methanol and catalysts like copper (II) acetate .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, iodides, and copper (II) acetate . The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[5,1-b][1,3]oxazepine derivatives.

Scientific Research Applications

Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate is unique due to its specific hydroxylation at the 6th position, which may confer distinct chemical and biological properties compared to its analogs. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and specificity in various applications.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 6-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-2-15-10(14)8-5-9-12(11-8)4-3-7(13)6-16-9/h5,7,13H,2-4,6H2,1H3

InChI Key

SZPJFNVHSOEUEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCC(COC2=C1)O

Origin of Product

United States

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